molecular formula C8H6Cu2F6O6S2 B7823727 Trifluoromethanesulfonic acid copper(I) salt benzene complex

Trifluoromethanesulfonic acid copper(I) salt benzene complex

Cat. No. B7823727
M. Wt: 503.3 g/mol
InChI Key: GNXZWVVAAMVOJY-UHFFFAOYSA-L
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Description

Trifluoromethanesulfonic acid copper(I) salt benzene complex, also known as Copper (I) trifluoromethanesulfonate benzene complex, is a technical grade compound with a molecular weight of 503.34 . It is also referred to as Copper (I) triflate benzene complex or Cuprous trifluoromethanesulfonate benzene complex .


Chemical Reactions Analysis

Copper (I) trifluoromethanesulfonate benzene complex is generally formed by reacting copper (I) chloride and phenyl triflate . The reaction is usually carried out under an inert atmosphere, such as under dry conditions under argon protection .


Physical And Chemical Properties Analysis

Copper (I) trifluoromethanesulfonate benzene complex is a colorless crystal . It is soluble in organic solvents such as ether and methylene chloride . It has good thermal stability and solubility, and can catalyze various organic reactions in solution or solid state . It is a powder form compound with a melting point of 160 °C (dec.) (lit.) .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

benzene;copper(1+);trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6.2CHF3O3S.2Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h1-6H;2*(H,5,6,7);;/q;;;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXZWVVAAMVOJY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+].[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cu2F6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene;copper(1+);trifluoromethanesulfonate

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